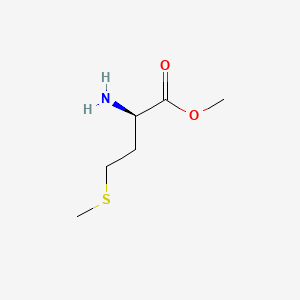
Dimethylphenylsilane
Overview
Description
Dimethylphenylsilane is an organosilicon compound with the chemical formula C8H12Si. It is a clear, colorless liquid that is used primarily as a reagent in organic synthesis. The compound is known for its ability to act as a silylating agent, which makes it valuable in various chemical reactions, particularly in the synthesis of polymers and enol ethers .
Mechanism of Action
Target of Action
Dimethylphenylsilane is primarily used as a silylating agent in homocoupling reactions to produce well-defined polymers . Its primary targets are the molecules that undergo silylation, a process where a silicon atom is introduced into a molecule.
Mode of Action
This compound interacts with its targets through a process known as silylation . In this process, the silicon atom in the this compound molecule forms a bond with the target molecule, leading to the formation of a new compound. This interaction can result in significant changes in the physical and chemical properties of the target molecule, such as increased stability or altered reactivity .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific target molecule. For example, silylation can increase the stability of a molecule, allowing it to participate in biochemical reactions that it might otherwise be too unstable to engage in .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target molecule and the biochemical pathway in which it is involved. In general, the introduction of a silicon atom into a molecule can significantly alter its properties, potentially leading to a wide range of downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity, while changes in temperature or pH can affect its stability. Furthermore, the specific environment within a cell or tissue can also influence how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylphenylsilane can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with dimethyldichlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Dimethylphenylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It is used as a reducing agent in the presence of catalysts like platinum or palladium.
Substitution: this compound can participate in substitution reactions where the silicon-hydrogen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chlorine dioxide, hydrogen peroxide, and potassium permanganate are commonly used oxidizing agents.
Reduction: Catalysts such as platinum, palladium, and lithium aluminum hydride are used in reduction reactions.
Substitution: Reagents like vinylbenzene and various acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkenylsilanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Dimethylphenylsilane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethylphenylsilane is unique among organosilicon compounds due to its specific reactivity and applications. Similar compounds include:
Triethylsilane: Used in similar reduction reactions but with different reactivity profiles.
Triphenylsilane: Often used in hydrosilylation reactions but has different steric and electronic properties.
Hexamethyldisilane: Used in the synthesis of siloxanes and other silicon-containing compounds.
This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Properties
InChI |
InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHZBFJHONJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871805 | |
| Record name | Benzene, (dimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-77-8 | |
| Record name | Benzene, (dimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (dimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (dimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)



![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)






